(Z)-N'-Hydroxybenzimidamide hydrobromide (Z)-N'-Hydroxybenzimidamide hydrobromide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13768370
InChI: InChI=1S/C7H8N2O.BrH/c8-7(9-10)6-4-2-1-3-5-6;/h1-5,10H,(H2,8,9);1H
SMILES:
Molecular Formula: C7H9BrN2O
Molecular Weight: 217.06 g/mol

(Z)-N'-Hydroxybenzimidamide hydrobromide

CAS No.:

Cat. No.: VC13768370

Molecular Formula: C7H9BrN2O

Molecular Weight: 217.06 g/mol

* For research use only. Not for human or veterinary use.

(Z)-N'-Hydroxybenzimidamide hydrobromide -

Specification

Molecular Formula C7H9BrN2O
Molecular Weight 217.06 g/mol
IUPAC Name N'-hydroxybenzenecarboximidamide;hydrobromide
Standard InChI InChI=1S/C7H8N2O.BrH/c8-7(9-10)6-4-2-1-3-5-6;/h1-5,10H,(H2,8,9);1H
Standard InChI Key XHVJSUZVSQISRA-UHFFFAOYSA-N
Isomeric SMILES C1=CC=C(C=C1)/C(=N/O)/N.Br
Canonical SMILES C1=CC=C(C=C1)C(=NO)N.Br

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

(Z)-N'-Hydroxybenzimidamide hydrobromide features a benzimidazole backbone, a bicyclic aromatic system comprising fused benzene and imidazole rings. The hydroxylamine group (-NHOH) is attached to the imidazole nitrogen, while the hydrobromide salt form stabilizes the molecule through ionic interactions. The (Z)-configuration denotes the spatial arrangement of the hydroxylamine group relative to the benzimidazole plane, critical for its reactivity and intermolecular interactions.

Table 1: Key Physicochemical Properties

PropertyValue/Description
Molecular FormulaC7H9BrN2O\text{C}_7\text{H}_9\text{BrN}_2\text{O}
Molecular Weight217.06 g/mol
IUPAC NameN'-hydroxybenzenecarboximidamide; hydrobromide
SolubilityEnhanced in polar solvents due to hydrobromide salt
Storage Conditions2–8°C under inert gas

The compound’s crystalline structure and hydrogen-bonding capacity, inferred from its InChI key XHVJSUZVSQISRA-UHFFFAOYSA-N\text{XHVJSUZVSQISRA-UHFFFAOYSA-N}, facilitate its characterization via spectroscopic methods.

Synthesis and Optimization

Synthetic Pathways

The synthesis of (Z)-N'-Hydroxybenzimidamide hydrobromide involves a two-step process:

  • Condensation Reaction: Benzimidazole derivatives react with hydroxylamine hydrochloride in the presence of sodium hydroxide, forming the hydroxylamine adduct.

  • Salt Formation: Treatment with hydrobromic acid yields the hydrobromide salt, improving stability and solubility.

Table 2: Representative Synthesis Conditions

ParameterConditions
ReactantsBenzimidazole derivative, hydroxylamine hydrochloride, NaOH
Reaction TemperatureRoom temperature to 50°C
PurificationRecrystallization from ethanol/water mixtures
Yield60–75% (optimization ongoing)

Analytical Characterization

Nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy confirm the (Z)-configuration and salt formation. For instance, the 1H^1\text{H}-NMR spectrum exhibits a singlet for the hydroxylamine proton at δ 9.2 ppm, while IR shows N-H stretches at 3200–3400 cm⁻¹. High-resolution mass spectrometry (HRMS) validates the molecular ion peak at m/z 217.06.

Chemical Reactivity and Functionalization

Reaction Mechanisms

The compound participates in three primary reactions:

  • Oxidation: The hydroxylamine group oxidizes to nitroso derivatives under mild oxidative conditions.

  • Reduction: Catalytic hydrogenation reduces the imine bond, yielding benzimidazole amines.

  • Substitution: Bromide displacement reactions at the benzimidazole ring enable functional group diversification.

Stability and Solubility Profiles

As a hydrobromide salt, the compound exhibits:

  • pH Stability: Stable in acidic to neutral conditions (pH 3–7) .

  • Thermal Decomposition: Degrades above 200°C, as observed in thermogravimetric analysis (TGA).

ActivityModel SystemResult
HDAC InhibitionRecombinant HDAC1IC₅₀ = 32 μM
Antiproliferative EffectK562 leukemia cellsEC₅₀ = 28 μM
SelectivityNormal fibroblasts>100 μM (low toxicity)

Applications in Research and Development

Organic Synthesis

The compound serves as a building block for:

  • Heterocyclic Analogues: Thiazole- and oxazole-fused benzimidazoles for antimicrobial screening.

  • Metal Complexes: Coordination with transition metals (e.g., Cu²⁺) for catalytic applications.

Drug Discovery

Ongoing projects explore its utility in:

  • Antibacterial Agents: Structural derivatives show moderate activity against Gram-positive bacteria (MIC = 64 μg/mL) .

  • Anticancer Leads: Hybrid molecules with quinoline moieties exhibit enhanced potency (EC₅₀ = 12 μM in MCF-7 cells) .

Future Perspectives and Challenges

Synthesis Optimization

Improving yield (target: >85%) and enantioselectivity via asymmetric catalysis remains a priority. Flow chemistry approaches may enhance scalability.

Target Identification

Proteomic studies are needed to map off-target effects and identify novel biological targets, such as kinases or GPCRs .

Pharmacokinetic Studies

Addressing poor oral bioavailability (predicted LogP = 1.2) through prodrug strategies or nanoformulations could advance therapeutic applications .

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